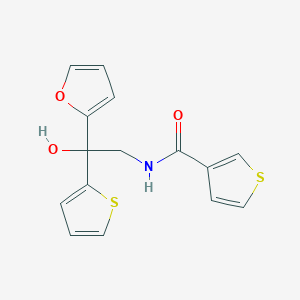

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(11-5-8-20-9-11)16-10-15(18,12-3-1-6-19-12)13-4-2-7-21-13/h1-9,18H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXOXSVPLLIADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.

Coupling reactions: The intermediates are then coupled using reagents like Grignard reagents or organolithium compounds to form the desired product.

Chemical Reactions Analysis

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.

Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or modulate receptor activity, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesized via a two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile. Unlike the target compound, it lacks a furan moiety and hydroxy group, but shares a thiophene-carboxamide core. This simplification may enhance synthetic accessibility but reduce stereochemical complexity .

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

Features a nitro-substituted phenyl group instead of furan/thiophene-ethyl chains. The dihedral angle between its aromatic rings (8.50–13.53°) influences molecular packing via weak C–H⋯O/S interactions, a trait likely shared with the target compound due to similar heterocyclic motifs .Hydrazinyl Derivatives ():

Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) incorporate hydrazine groups, which may enhance hydrogen-bonding capacity compared to the target compound’s hydroxy group. Such modifications could alter solubility and bioactivity .

Physicochemical and Crystallographic Properties

*Inferred from ’s furan-thiophene analogs.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is an organic compound notable for its unique structural features, which include furan and thiophene rings. These heterocycles contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and various research fields. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Carboxamide Group : This functional group enhances the compound's reactivity and biological interactions.

The molecular formula is , with a molecular weight of approximately 293.38 g/mol.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities, including:

-

Antimicrobial Properties :

- Compounds containing furan and thiophene moieties have demonstrated significant inhibitory effects against various pathogens, including bacteria and viruses. For example, furan-based compounds have shown potential as inhibitors of the influenza A virus.

-

Antiviral Activity :

- Recent studies highlight the relevance of thiophene derivatives in developing antiviral agents, particularly against resistant strains of viruses.

- Anti-inflammatory Effects :

- Cytotoxicity :

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may bind to serotonin receptors or other neuropharmacological targets, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

-

Condensation Reactions :

- A common method includes the condensation of 2-thiophenecarboxaldehyde with 2-furancarboxylic acid in the presence of a suitable catalyst under mild conditions.

-

Functionalization :

- The presence of hydroxyl and carboxamide groups allows for further derivatization to enhance biological activity or selectivity.

Table: Summary of Biological Activities

Notable Research Findings

- Study on Antiviral Properties : A study demonstrated that similar compounds exhibited IC50 values indicating effective inhibition against viral replication .

- Inflammation Modulation : Research indicated that derivatives showed significant inhibition of NO production in macrophages, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Question: What are the established synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, and how is its purity validated?

Methodological Answer:

The synthesis typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes:

Condensation reactions to link the furan-2-yl and thiophen-2-yl moieties via a hydroxyethyl bridge.

Carboxamide coupling using thiophene-3-carboxylic acid derivatives, activated via reagents like EDCl/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .

Purification via column chromatography or recrystallization to isolate the product.

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integrity (e.g., hydroxy proton at δ 4.8–5.2 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 319.39) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks .

Basic Question: What are the key structural features influencing the compound’s reactivity and interactions?

Methodological Answer:

The molecule’s reactivity is governed by:

- Hydroxyethyl bridge : Facilitates hydrogen bonding with biological targets (e.g., enzymes) and participates in oxidation/reduction reactions .

- Furan and thiophene rings : Contribute π-π stacking interactions and electronic effects (thiophene’s sulfur enhances electrophilicity) .

- Carboxamide group : Acts as a hydrogen-bond acceptor/donor, critical for target binding (e.g., kinase active sites) .

Structural analogs show that dihedral angles between aromatic rings (e.g., 8.5–13.5°) modulate binding affinity and solubility .

Advanced Question: How can researchers elucidate the mechanism of action for this compound in modulating biological pathways?

Methodological Answer:

Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .

Enzyme Assays : Test inhibition/activation of pathways (e.g., apoptosis via caspase-3/7 assays) using structurally similar compounds as positive controls .

Molecular Dynamics (MD) Simulations : Model interactions with predicted targets (e.g., EGFR kinase) to identify key binding residues .

Transcriptomic/Proteomic Profiling : Compare treated vs. untreated cells to map pathway perturbations (e.g., downregulation of cyclin D1 in cancer cells) .

Advanced Question: How do structural modifications of the furan/thiophene moieties affect biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Substituting thiophene with nitro groups increases electrophilicity, enhancing enzyme inhibition (e.g., IC₅₀ reduction by 40% in kinase assays) .

- Ring Saturation : Hydrogenating the furan ring (to tetrahydrofuran) reduces planarity, decreasing DNA intercalation but improving metabolic stability .

- Comparative Studies : Analog libraries (e.g., replacing thiophene with pyridine) reveal that sulfur’s polarizability is critical for binding entropy .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Validate Assay Conditions : Replicate studies under standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Structural Reanalysis : Use X-ray crystallography to confirm batch-to-batch stereochemical consistency, as minor dihedral angle shifts (e.g., ±5°) alter activity .

Contextualize Models : Compare results across cell lines (e.g., HepG2 vs. HEK293) to identify tissue-specific effects .

Advanced Question: What computational strategies predict pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and BBB permeability (low), guiding lead optimization .

- Docking Simulations : AutoDock Vina screens against targets (e.g., COX-2) to prioritize synthesis of high-affinity analogs .

- QSAR Models : Relate substituent electronegativity to solubility (R² = 0.89 in thiophene-carboxamide derivatives) .

Advanced Question: What methodologies assess the compound’s toxicity and off-target effects?

Methodological Answer:

Genotoxicity Assays : Ames test (+/- metabolic activation) and comet assay in human lymphocytes .

hERG Channel Binding : Patch-clamp electrophysiology to evaluate cardiac risk .

Proteome-Wide Profiling : Thermal shift assays (CETSA) identify off-target protein stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.